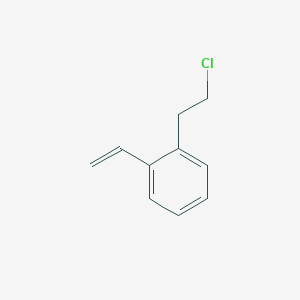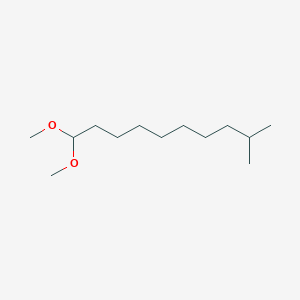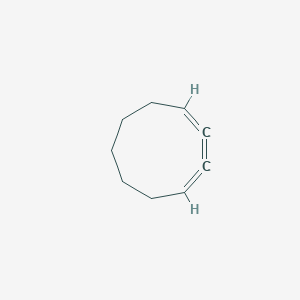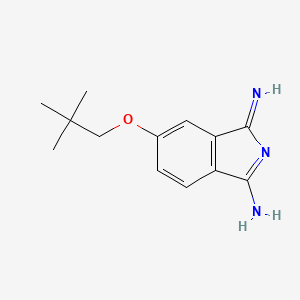
1-(2-Chloroethyl)-2-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-chloroethyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the alkylation of styrene with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the benzene ring to form the desired product.
Another method involves the Friedel-Crafts alkylation of benzene with 2-chloroethyl ethyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction also proceeds through the formation of a carbocation intermediate, which subsequently reacts with the benzene ring.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-2-ethenylbenzene involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This can result in the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-2-ethenylbenzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an anticancer agent and has a different mechanism of action involving DNA alkylation.
Bis(2-chloroethyl) ether: This compound is used as a solvent and has different chemical properties and applications.
2-Chloroethanol: This compound is used as an intermediate in the synthesis of various chemicals and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and find applications in diverse fields.
Propriétés
Numéro CAS |
90320-63-1 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-2-ethenylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6H,1,7-8H2 |
Clé InChI |
ZFPSFBCOHANCCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)


![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
